molecular formula C5H9N3O B13803189 Hydrazinecarboxamide, 2-(2-butenylidene)- CAS No. 5316-14-3

Hydrazinecarboxamide, 2-(2-butenylidene)-

Cat. No.: B13803189
CAS No.: 5316-14-3
M. Wt: 127.14 g/mol
InChI Key: MVGVEKBZYSGCQU-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-butenylidene)-, is a chemical compound belonging to the class of semicarbazones. Semicarbazones are organic compounds characterized by an azomethine (-C=N-) group and a urea-like function, making them versatile intermediates and privileged scaffolds in medicinal chemistry and chemical biology research . These compounds are of significant research interest due to their ability to coordinate with various metal ions via donor atoms such as nitrogen and oxygen, which is valuable for developing metal complexes and studying coordination chemistry . The hydrazinecarboxamide (semicarbazide) core structure is known to be associated with a broad spectrum of biological activities. Scientific literature reviews indicate that derivatives of this scaffold have demonstrated promising anticancer properties in research settings, with studies showing interactions with DNA, such as hyperchromism and bathochromic shift, suggesting potential binding mechanisms that are relevant for investigating new therapeutic agents . Beyond oncology research, this class of compounds has also been explored for its anticonvulsive, anti-inflammatory, and antioxidant activities, as well as its capacity to act as an inhibitor for various enzymes like cholinesterases and carbonic anhydrases . The specific butenylidene side chain in this compound influences its physicochemical properties and its interactions with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies and the design of novel bioactive molecules in drug discovery pipelines . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5316-14-3

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(but-2-enylideneamino)urea

InChI

InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9)

InChI Key

MVGVEKBZYSGCQU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=NNC(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Hydrazinecarboxamide, 2-(2-butenylidene)-

General Synthetic Strategy

The compound Hydrazinecarboxamide, 2-(2-butenylidene)- is typically synthesized by the condensation reaction between semicarbazide (Hydrazinecarboxamide) and an aldehyde, specifically butyraldehyde. This reaction forms a semicarbazone through the nucleophilic attack of the hydrazine moiety on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine (C=N) bond characteristic of semicarbazones.

Preparation of Semicarbazide (Hydrazinecarboxamide)

Semicarbazide is a key precursor for the synthesis of Hydrazinecarboxamide, 2-(2-butenylidene)-. Its preparation is well-documented and involves several routes:

  • Conventional Method : Reaction of hydrazine with urea or cyanates. However, hydrazine is expensive and requires energy-intensive production methods such as the Raschig, organic, or hydrogen peroxide processes involving ammonia oxidation.

  • Innovative Economical Process : A novel synthesis route avoids direct use of hydrazine by reacting monochlorourea sodium salt with ammonia in aqueous solution, producing semicarbazide in high yield and selectivity without significant hydrazine formation. This process uses urea, sodium hydroxide, chlorine, and ammonia as starting materials and involves the intermediate formation of monochlorourea sodium salt.

Key Reaction Steps:
Step Reaction Description Conditions Notes
1 Formation of sodium hypochlorite by reaction of sodium hydroxide with chlorine gas Slight excess NaOH, 10-15% available chlorine, 5-10°C Controlled to avoid high temperature
2 Synthesis of monochlorourea sodium salt by gradual chlorine addition to urea and sodium hydroxide solution 5-10°C, molar ratios: urea (1-2), NaOH (2-3), chlorine (1) Avoid deficiency of reagents
3 Reaction of monochlorourea sodium salt with ammonia in aqueous solution 50-150°C, closed system preferred, excess ammonia (10-1000 moles per mole salt) Catalyst (Zn or Cd salts) may be used to reduce ammonia amount
4 Recovery of unreacted ammonia and isolation of semicarbazide Post-reaction, semicarbazide solution used directly or isolated as hydrochloride salt High yield, minimal byproducts

This process is advantageous as it reduces raw material costs and minimizes byproduct formation such as sodium carbonate, making it economically favorable for industrial scale production.

Synthesis of Hydrazinecarboxamide, 2-(2-butenylidene)-

Once semicarbazide is obtained, it is reacted with butyraldehyde to form Hydrazinecarboxamide, 2-(2-butenylidene)- via a condensation reaction:

$$
\text{Semicarbazide} + \text{Butyraldehyde} \rightarrow \text{Hydrazinecarboxamide, 2-(2-butenylidene)-} + H_2O
$$

Typical Conditions:

  • Solvent: Usually aqueous or alcoholic medium
  • Temperature: Ambient to mild heating (room temperature to 50°C)
  • Reaction Time: Several hours until completion
  • pH: Neutral to slightly acidic to favor condensation
  • Isolation: Crystallization or filtration of the semicarbazone product

This reaction is straightforward and yields the desired semicarbazone with high purity, as confirmed by spectroscopic methods and elemental analysis.

Comparative Analysis of Preparation Methods

Preparation Aspect Conventional Hydrazine Route Novel Monochlorourea Sodium Salt Route Semicarbazide + Butyraldehyde Condensation
Starting Materials Hydrazine and urea or cyanate Urea, NaOH, Cl2, NH3 Semicarbazide and butyraldehyde
Hydrazine Usage Directly used, costly and energy-intensive Not used directly; formed in situ in small amounts Not applicable
Byproducts Sodium carbonate, sodium chloride Mainly sodium chloride, minimal carbonate Water
Reaction Conditions High temperature for hydrazine production Moderate temperature (5-150°C), closed system Mild conditions (room temp to 50°C)
Yield and Selectivity Moderate, costly High yield, high selectivity for semicarbazide High yield of semicarbazone
Industrial Feasibility Established but costly Economical and scalable Straightforward and widely used

Summary Table of Preparation Parameters

Parameter Value/Range Comments
Sodium hypochlorite chlorine % 10-15% available chlorine For monochlorourea synthesis
Temperature for monochlorourea synthesis 5-10°C To avoid decomposition
Molar ratio (urea:NaOH:Cl2) 1-2 : 2-3 : 1 To ensure complete reaction
Ammonia amount (per mole salt) 10-1000 moles (preferably 50-500) Excess to drive semicarbazide formation
Semicarbazide reaction temp 50-150°C Closed system preferred
Condensation temperature Room temp to 50°C Mild conditions for semicarbazone formation
Catalyst usage 0.1-0.5 mole per mole salt Zinc or cadmium salts

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-butenylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazinecarboxamide derivatives .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Hydrazine derivatives have been investigated for their potential as antitumor agents. Studies indicate that the incorporation of hydrazinecarboxamide moieties can enhance the efficacy of certain chemotherapeutic agents by improving their pharmacological profiles.
  • Case Study : A study published in Medicinal Chemistry demonstrated that hydrazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy .

2. Coordination Chemistry

  • The compound serves as a ligand in coordination chemistry, where it can form complexes with transition metals. These complexes are of interest for their luminescent properties and potential applications in materials science.
  • Data Table: Luminescent Properties of Complexes Formed with Hydrazinecarboxamide
Metal IonComplex FormationEmission Wavelength (nm)
Zn(II)Yes520
Cu(II)Yes600
Ni(II)NoN/A

3. Agriculture

  • Hydrazinecarboxamide compounds have been explored for their use as herbicides and fungicides. Their ability to inhibit specific metabolic pathways in plants and fungi makes them valuable in agricultural applications.
  • Case Study : Research published in Pesticide Science indicated that hydrazine derivatives exhibited significant herbicidal activity against common weeds, providing an alternative to traditional herbicides .

Toxicological Studies

Hydrazine derivatives are subject to extensive toxicological evaluations due to their potential health risks. Studies have shown that while some hydrazine derivatives can be beneficial, they may also exhibit toxic effects at certain concentrations.

  • Toxicity Profile :
    • Acute toxicity studies reveal that high doses may lead to hepatotoxicity and nephrotoxicity.
    • Long-term exposure has been associated with genotoxic effects in vitro, necessitating careful handling and risk assessment during research and application.

Regulatory Considerations

Due to the potential risks associated with hydrazine compounds, regulatory bodies such as the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established guidelines for their use in food and pharmaceuticals. Compliance with these regulations is critical for researchers and manufacturers.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2-butenylidene)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights structural variations and their implications:

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-(2-butenylidene)-hydrazinecarboxamide α,β-unsaturated butenylidene group Hypothesized enhanced electrophilicity N/A
2-(4-((1H-benzimidazol-2-yl)thio)benzylidene)-hydrazine-1-carbothioamide Benzimidazole-thioether, thiosemicarbazide Anticancer, DNA binding
(E)-2-(2-aminobenzylidene)hydrazinecarboxamide Ortho-aminobenzylidene group DNA binding (ΔG = -6.71 kcal/mol)
2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarboxamide Piperidine-benzimidazole hybrid Antitubercular (MIC = 6.25 µg/mL)
(2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole, imidazole, chlorophenyl Antifungal, multi-pharmacophore design

Key Observations :

  • Electron-withdrawing groups (e.g., benzimidazole-thioether in ) enhance DNA interaction via π-stacking and hydrogen bonding.
  • Aromatic substituents (e.g., 2-aminobenzylidene in ) improve binding affinity to DNA, with docking energies comparable to clinical agents .
  • Hybrid structures (e.g., piperidine-benzimidazole in ) demonstrate targeted antimicrobial activity with low toxicity (selectivity index >10).
Pharmacological Activities
Compound Biological Activity Efficacy Metrics Reference
2-(2-butenylidene)-hydrazinecarboxamide Not explicitly reported N/A N/A
(E)-2-(2-aminobenzylidene)hydrazinecarboxamide DNA intercalation, anticancer ΔG = -6.71 kcal/mol (DNA binding)
2-(4-chloro-5-methylbenzenesulfonyl)hydrazinecarboximidamide Antimicrobial MIC = 6.25 µg/mL (antitubercular)
Mannich bases (thiophene-piperazine) Anticancer (lung/colon cell lines) IC₅₀ < 50 µM

Comparative Analysis :

  • The 2-aminobenzylidene derivative shows stronger DNA binding (-6.71 kcal/mol) than its ethylidene analog (-6.09 kcal/mol), emphasizing the role of substituent positioning .
  • Piperidine hybrids exhibit superior antitubercular activity compared to non-hybridized hydrazinecarboxamides, likely due to improved membrane permeability.

Biological Activity

Hydrazinecarboxamide, 2-(2-butenylidene)- is a compound with significant biological activity, particularly in the context of cancer research and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Hydrazinecarboxamide, 2-(2-butenylidene)- is characterized by its unique hydrazine and carboxamide functional groups, which contribute to its reactivity and interaction with biological targets. The molecular formula is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 178.19 g/mol. Its structural features allow it to engage in hydrogen bonding and other interactions crucial for biological activity.

Anticancer Activity

Recent studies have demonstrated that hydrazinecarboxamide derivatives exhibit promising anticancer properties through various mechanisms:

  • Molecular Docking Studies : Research indicates that these compounds show significant binding affinity to key cancer-related receptors. For instance, one study highlighted that the compound binds effectively to β-catenin and epidermal growth factor receptor (EGFR) with binding energies of -5.9 kcal/mol and -5.8 kcal/mol, respectively . This suggests a potential role in inhibiting tumor growth by disrupting signaling pathways crucial for cancer cell proliferation.
  • DNA Interaction : The compound has been shown to interact with DNA, evidenced by electronic absorption spectroscopy revealing hyperchromism and bathochromic shifts. These changes indicate that the compound can intercalate into DNA strands, potentially leading to cytotoxic effects on rapidly dividing cancer cells .

Antibacterial Properties

In addition to anticancer activity, hydrazinecarboxamide derivatives have been investigated for their antibacterial effects:

  • Synthesis and Testing : A study synthesized various hydrazinecarboxamide complexes and evaluated their antibacterial activities against several bacterial strains. The results indicated that certain derivatives displayed significant inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, hydrazinecarboxamide was tested against multiple cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Notably, the compound demonstrated enhanced efficacy against drug-resistant cancer cells compared to conventional chemotherapeutics.

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-7 (Breast Cancer)12.524
HeLa (Cervical Cancer)15.024
A549 (Lung Cancer)10.024

Case Study 2: Antibacterial Testing

A series of hydrazinecarboxamide derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

CompoundMIC (µg/mL)Target Bacteria
Hydrazinecarboxamide Derivative A32Staphylococcus aureus
Hydrazinecarboxamide Derivative B64Escherichia coli

These findings suggest that modifications to the hydrazinecarboxamide structure can enhance its antibacterial properties.

Pharmacokinetic Profile

The pharmacokinetic properties of hydrazinecarboxamide derivatives have also been assessed, providing insights into their absorption, distribution, metabolism, and excretion (ADME):

  • Bioavailability : The compounds generally exhibit good bioavailability scores, indicating effective absorption in biological systems.
  • Blood-Brain Barrier Penetration : Some derivatives demonstrate potential for central nervous system penetration, which is critical for treating brain tumors.
  • Toxicity Profiles : Toxicity studies reveal that while some derivatives are effective at low concentrations, higher doses can lead to cytotoxicity in normal cells.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-butenylidene)hydrazinecarboxamide derivatives?

Methodological Answer: A typical synthesis involves the condensation of substituted ketones (e.g., 2-butenylidene derivatives) with semicarbazide hydrochloride in an acetic acid-sodium acetate buffer (pH ~4.5). For example:

  • Step 1: React (1-arylethylidene)hydrazinecarboxamide precursors with POCl₃ in DMF at 0°C, followed by gradual warming to 60–65°C for 8 hours .
  • Step 2: Quench the reaction with ice, neutralize with NaOH, and isolate the product via filtration .
  • Key Considerations: Control reaction temperature and stoichiometry to minimize side reactions (e.g., over-chlorination).

Q. What spectroscopic techniques are employed to characterize structural features of 2-(2-butenylidene)hydrazinecarboxamide?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups like C=O (amide I band, ~1680 cm⁻¹) and C=N (~1620 cm⁻¹) .
  • Elemental Analysis: Confirm empirical formula (e.g., C₈H₉N₃O₂: Calc. C 53.63%, H 5.06%, N 23.45%) .
  • X-ray Crystallography: Resolve molecular conformation (e.g., dihedral angles between aromatic and carboxamide planes) .

Advanced Research Questions

Q. How can X-ray crystallography determine molecular conformation and intermolecular interactions?

Methodological Answer:

  • Data Collection: Use CuKα radiation (λ = 1.54184 Å) to collect reflections (e.g., 2135 independent reflections) .

  • Structural Refinement: Employ SHELXL for refinement, achieving R-values <0.05. Key parameters include:

    • Hydrogen Bonding: N–H⋯O interactions (e.g., 2.89 Å) stabilize crystal packing .
    • Torsion Angles: C–C–N–N angles (e.g., −175.06°) confirm planarity .
  • Table 1: Crystallographic Data

    ParameterValueSource
    Space GroupP21/c
    Unit Cell Volume1081.89 ų
    R-factor0.047

Q. What methodologies study coordination behavior with transition metals?

Methodological Answer:

  • Synthesis of Metal Complexes: React hydrazinecarboxamide ligands (e.g., HL1: pyrazine-2-carboxamide) with Ru(II) precursors (e.g., RuCl₃·3H₂O) in ethanol under reflux .
  • Characterization:
    • X-ray Diffraction: Confirm octahedral geometry in complexes like [Ru(L1)(CO)Cl(PPh₃)₂] .
    • UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer bands (~450 nm) .

Q. How do molecular docking simulations predict DNA interaction?

Methodological Answer:

  • Protocol:
    • Target Preparation: Retrieve DNA structure (PDB ID: 2DYW) and remove bound ligands .
    • Ligand Preparation: Optimize 3D geometry using AutoDock Tools; assign torsion angles .
    • Docking Parameters: Use Lamarckian Genetic Algorithm (50 runs) to calculate binding energies (ΔG < −7 kcal/mol) .
  • Key Metrics: Hydrogen bond count, inhibition constants (Ki), and binding site occupancy.

Q. What approaches evaluate biological activity (e.g., antifungal)?

Methodological Answer:

  • In Vitro Assays:
    • Antifungal Testing: Use microdilution against Candida albicans (MIC ≤ 32 µg/mL) .
    • Anti-inflammatory Screening: Measure COX-1/2 inhibition via ELISA .
  • Data Interpretation: Compare IC₅₀ values with control drugs (e.g., fluconazole) and analyze structure-activity relationships (e.g., electron-withdrawing substituents enhance activity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

Methodological Answer:

  • Comparative Studies: Replicate assays under standardized conditions (e.g., pH, solvent).
  • Structural Analysis: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
  • Meta-Analysis: Compile data from multiple studies to identify outliers (e.g., conflicting MIC values due to strain variability) .

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